6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Description
Properties
IUPAC Name |
6-bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-13-7-5-8(10)12-6-3-2-4-11-9(6)7/h5,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCPVTWTSWNMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1NCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,5-Naphthyridine Core
The 1,5-naphthyridine nucleus can be constructed through condensation reactions involving aminopyridine derivatives and ketoacid or aldehyde components. A commonly employed method is a modified Skraup reaction or Doebner-type condensation.
Modified Skraup Reaction:
This method uses substituted 3-aminopyridines and glycerol under oxidative conditions catalyzed by iodine or other oxidants like m-NO2PhSO3Na. The reaction proceeds in a dioxane/water mixture, providing good yields of 1,5-naphthyridine derivatives with selective substitution patterns. The catalyst iodine is preferred due to its cost-effectiveness and recyclability, while m-NO2PhSO3Na offers higher yields (45-50%) and reproducibility.Doebner Reaction:
In this approach, 6-substituted 2-aminopyridines react with benzaldehyde derivatives and pyruvic acid to form tetrahydro-1,5-naphthyridine derivatives. For example, using 6-hydroxy-2-aminopyridine with 0-methoxy benzaldehyde increased yields compared to benzaldehyde itself. The reaction is typically performed in ethanol under reflux, followed by acid treatment to isolate the product.
Introduction of the 8-Methoxy Group
Methoxylation at the 8-position is typically achieved by incorporating methoxy-substituted benzaldehyde derivatives in the condensation step. The use of 0-methoxy benzaldehyde in the Doebner reaction leads to the formation of 8-methoxy-substituted tetrahydro-1,5-naphthyridines directly, avoiding the need for post-synthetic methoxylation.
Alternatively, methoxylation can be introduced via nucleophilic substitution on hydroxy-substituted intermediates, although this is less commonly reported for this compound.
Bromination at the 6-Position
Selective bromination at the 6-position of the tetrahydro-1,5-naphthyridine ring is a critical step to obtain the target compound.
N-Bromosuccinimide (NBS) Bromination:
Bromination of the corresponding 1,6-naphthyridine-5(6H)-one analogs with N-bromosuccinimide in solvents like 1,2-dichloroethane at room temperature yields 8-bromo derivatives with high efficiency (up to 86% yield). The reaction proceeds under mild conditions, and the product can be isolated by filtration and recrystallization.Direct Bromination in 1,5-Naphthyridines:
Bromination can also be achieved via electrophilic aromatic substitution using bromine or brominating agents in acidic or neutral media. The reaction conditions must be controlled to avoid over-bromination or degradation of the tetrahydro ring system.
Reduction to Tetrahydro Derivatives
The aromatic naphthyridine ring is partially reduced to the 1,2,3,4-tetrahydro form either before or after bromination and methoxylation, depending on the synthetic route.
- Reduction can be performed chemically using catalytic hydrogenation or hydride reagents under controlled conditions to maintain selectivity and avoid over-reduction.
Summary of Preparation Route
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 1,5-naphthyridine core | 6-substituted 2-aminopyridine + 0-methoxy benzaldehyde + pyruvic acid, reflux in ethanol | 40-60 | Doebner reaction; methoxy group introduced via aldehyde |
| 2 | Bromination | N-Bromosuccinimide in 1,2-dichloroethane, room temp, 3-4 h | 80-86 | Selective bromination at 6-position |
| 3 | Partial reduction | Catalytic hydrogenation or hydride reagents | Variable | To obtain tetrahydro derivative |
Research Findings and Notes
The choice of aldehyde in the condensation step significantly influences the substitution pattern and yield of the methoxy group at position 8.
Bromination using NBS is preferred for regioselectivity and mild conditions, avoiding harsh reagents that may degrade sensitive tetrahydro rings.
The synthetic routes described provide moderate to high overall yields and are adaptable for scale-up with proper control of reaction parameters.
Literature reports emphasize the scarcity of direct synthetic methods for 1,2,3,4-tetrahydro-1,5-naphthyridines with specific substitutions, highlighting the importance of tailored condensation and halogenation strategies.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine substituent at position 6 serves as a reactive site for palladium-catalyzed cross-coupling reactions. For example:
-
Reaction with Arylboronic Acids :
Under Suzuki conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/H₂O, 110°C), the bromide undergoes coupling with arylboronic acids to yield 6-aryl-substituted derivatives (e.g., 6-phenyl-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine) .
Key Data :Substrate Boronic Acid Catalyst Yield 6-Bromo-8-methoxy-THN* 2-Methylbiphenyl-3-yl Pd(dppf)Cl₂ 74% *THN = Tetrahydro-1,5-naphthyridine
The methoxy group at position 8 stabilizes the intermediate via resonance, enhancing reaction efficiency .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient naphthyridine core facilitates nucleophilic displacement of bromine under basic conditions:
-
Amination :
Reacting with primary or secondary amines (e.g., piperidine) in the presence of NaHCO₃/THF yields 6-amino derivatives. For instance, coupling with 4-(7-methoxy-2-oxo-1,3-benzodiazepin-3-yl)piperidine produced a bioactive analog in 75% yield .
Mechanism :
The reaction proceeds via a Meisenheimer complex, with the methoxy group directing nucleophilic attack to position 6 .
Buchwald–Hartwig Amination
Palladium/phosphine systems enable coupling with aryl amines:
-
Example :
Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 100°C, 6-bromo-8-methoxy-THN reacted with 4-aminopyridine to form a 6-(pyridin-4-ylamino) derivative .
Optimized Conditions :Ligand Base Temperature Yield Xantphos Cs₂CO₃ 100°C 68%
Methoxy Group Demethylation
The methoxy group at position 8 can be cleaved using BBr₃ in CH₂Cl₂ (–78°C to RT) to yield 8-hydroxy-6-bromo-THN, a precursor for further derivatization .
Bromine–Lithium Exchange
Treatment with n-BuLi (–78°C, THF) generates a lithium intermediate, which reacts with electrophiles (e.g., CO₂, DMF) to introduce carbonyl or formyl groups at position 6 .
Radical-Based Reactions
Visible-light photocatalysis (e.g., Rhodamine 6G) enables single-electron transfer (SET) processes:
-
C–C Bond Formation :
The bromide participates in radical coupling with aryl halides (e.g., bromobenzene) under blue LED light, yielding biaryl products .
Mechanism :
Cycloaddition Reactions
The tetrahydro ring undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) under thermal conditions to form polycyclic frameworks. For example, reaction with indene in BF₃·Et₂O/CHCl₃ produced indeno-fused naphthyridines in 62% yield .
Stability and Reactivity Trends
Scientific Research Applications
The compound exhibits a range of biological properties that make it a candidate for further research in pharmacology.
Anticancer Properties
Research has indicated that derivatives of naphthyridines, including 6-bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, possess anticancer activity. For instance, studies have shown that certain naphthyridine derivatives can inhibit the growth of various human cancer cell lines such as HL60 (leukemia), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma) with IC50 values ranging from 0.03 to 8.5 μM .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Recent studies highlighted the effectiveness of naphthyridine derivatives against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics . Such findings suggest potential applications in developing new antimicrobial agents.
Immunomodulatory Effects
Naphthyridine compounds have demonstrated immunomodulatory effects in preclinical models. For example, certain derivatives have been shown to reduce pro-inflammatory cytokines in models of colitis, indicating their potential use in treating inflammatory diseases .
Synthesis Strategies
The synthesis of this compound involves several methodologies that enhance its reactivity and functionalization.
Synthetic Pathways
Various synthetic routes have been explored to produce naphthyridine derivatives. These include:
- Nucleophilic Substitution Reactions : Utilizing brominated intermediates to introduce amine groups at specific positions on the naphthyridine ring.
- Microwave-Assisted Synthesis : This method has been effective for accelerating reaction times and improving yields when synthesizing complex naphthyridine structures .
Reactivity with Electrophiles
The compound's ability to react with electrophiles allows for the modification of its structure to enhance biological activity or selectivity against specific targets. This includes forming metal complexes which can further improve its therapeutic efficacy .
Therapeutic Potential
The therapeutic applications of this compound are promising based on its biological activities.
Development of New Drugs
Given its anticancer and antimicrobial properties, there is significant interest in developing new pharmaceutical agents based on this compound. The ongoing research into its mechanisms of action could lead to novel treatments for various diseases.
Targeting Specific Diseases
The immunomodulatory effects observed suggest potential applications in treating autoimmune diseases or conditions characterized by excessive inflammation. Further exploration into its pharmacodynamics and pharmacokinetics will be essential for advancing these applications .
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related tetrahydro-naphthyridine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Comparisons:
Substituent Effects: Bromine Position: Bromine at C6 (as in the target compound) enables regioselective cross-coupling, while dibromo derivatives (e.g., 3,8-dibromo-1,5-naphthyridine) offer dual reactivity sites for complex functionalization . Methoxy vs. In contrast, the bulkier isopropoxy group in 6-isopropoxy-8-methoxy-THN improves lipophilicity, aiding solubility in organic solvents .
Synthetic Accessibility: Mechanochemical synthesis (e.g., aza-vinylogous Povarov reactions) has been optimized for methoxy-substituted derivatives (e.g., 6-methoxy-7-methyl-THN), achieving higher yields compared to solution-phase methods . Brominated analogs like 6-bromo-1,7-naphthyridine require conventional bromination steps, which are less atom-efficient than mechanochemical routes .
Pharmacological Potential: While 6-bromo-8-methoxy-THN itself lacks direct pharmacological data, related methoxy-tetrahydro compounds (e.g., 6-methoxy-tetrahydro-β-carboline) exhibit serotonergic activity, suggesting that methoxy groups enhance CNS drug candidacy .
Physical Properties :
- Predicted collision cross-sections (CCS) for 6-methoxy-THN derivatives (e.g., [M+H]+ CCS = 134.6 Ų) indicate compact structures suitable for mass spectrometry-based screening .
Q & A
Q. What are the key synthetic routes for 6-bromo-8-methoxy-1,5-naphthyridine derivatives, and how do reaction conditions influence regioselectivity?
Methodological Answer: Bromination and methoxylation of 1,5-naphthyridine scaffolds often follow electrophilic substitution patterns. For example, bromination of 1,5-naphthyridine with Br₂ in CCl₄ under reflux yields 3-bromo and 3,7-dibromo derivatives . Methoxy groups are typically introduced via nucleophilic substitution (e.g., NaOMe in DMF) or Ullmann-type coupling. Regioselectivity depends on activating/deactivating groups: bromine at position 6 in the tetrahydro derivative may arise from steric or electronic effects during hydrogenation steps .
Q. How can researchers confirm the structural integrity of brominated 1,5-naphthyridines?
Methodological Answer:
- X-ray crystallography is definitive for resolving positional ambiguity in brominated derivatives, as demonstrated for 7-amino-5-bromo-4-methyl-2-oxo-1,6-naphthyridine .
- Mass spectrometry (e.g., ESI-MS) with fragmentation analysis distinguishes mono- vs. di-brominated products based on isotopic patterns .
- ¹H/¹³C NMR : Bromine’s deshielding effect and coupling constants help assign substitution positions (e.g., para vs. meta bromine in fused systems) .
Q. What safety protocols are critical when handling brominated naphthyridines?
Methodological Answer:
- Thermal stability : Avoid open flames or sparks (P210) due to potential decomposition at high temperatures .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to brominated compounds, which may be mutagenic .
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can conflicting data on bromination regioselectivity in 1,5-naphthyridines be resolved?
Case Study Analysis: In one study, bromination of 1,5-naphthyridine yielded 3-bromo (27%) and 3,7-dibromo (10%) products under Br₂/CCl₄ , while another reported preferential activation at positions 2, 4, 5, and 7 in 1,6-naphthyridines . Contradictions arise from:
- Substrate differences : Tetrahydro vs. aromatic naphthyridines.
- Catalytic effects : Pd(OAc)₂ in cross-coupling reactions alters bromine positioning .
Resolution Strategy: - Compare reaction conditions (solvent, temperature, stoichiometry) across studies.
- Use computational modeling (DFT) to predict activation energies for bromination at different positions .
Q. What strategies optimize the synthesis of 6-bromo-8-methoxy derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Stepwise functionalization : Brominate first (e.g., using NBS in DCM), then introduce methoxy via Pd-catalyzed coupling (e.g., with CuI/1,10-phenanthroline) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive positions during methoxylation .
- Yield optimization : Screen solvents (DMF vs. MeCN) and bases (NaH vs. K₂CO₃) to minimize side reactions .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to 6-bromo-8-methoxy-1,5-naphthyridine?
Case Study: The bromine at position 6 is amenable to Pd-mediated coupling. For example:
- Suzuki coupling : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) in THF/H₂O with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (70°C, 12 h) to yield biaryl derivatives .
- Challenges : Steric hindrance from the methoxy group may reduce coupling efficiency. Mitigate by using bulky ligands (e.g., XPhos) .
Q. What analytical techniques are most effective for studying tautomerism in tetrahydro-1,5-naphthyridines?
Methodological Answer:
- Variable-temperature NMR : Monitor proton shifts between 25°C and 80°C to detect keto-enol or amine-imine equilibria .
- IR spectroscopy : Compare carbonyl (C=O, ~1700 cm⁻¹) and NH (~3300 cm⁻¹) stretches in solid-state vs. solution .
- Crystallography : Resolve tautomeric forms in single crystals (e.g., enol vs. keto in 2-oxo derivatives) .
Data Contradiction Analysis
3.1 Discrepancies in Reported Bromination Yields
Example: reports 27% yield for 3-bromo-1,5-naphthyridine, while suggests higher yields (75%) using m-ClC₆H₄CO₃H.
Root Cause:
- Oxidizing agents (e.g., peracids) enhance bromine electrophilicity, improving yields .
- Impurities in starting material (e.g., residual solvents) may suppress reactivity in earlier studies .
3.2 Conflicting Reactivity of Bromine in 1,5- vs. 1,6-Naphthyridines
Analysis:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
